1,3-Bis(3-nitrophenyl)urea

DEAD-box RNA Helicase DDX1 Inhibitor Antiviral Target

Inconsistent control compounds undermine HTS reproducibility for DEAD-box RNA helicase targets. 1,3-Bis(3-nitrophenyl)urea (CAS 1234-21-5) provides a validated, cost-effective benchmark with precisely defined pharmacology and crystallography. • Validated DDX inhibitor: IC50 = 52,000 nM (DDX3X) and 500,000 nM (DDX1) for inter-plate normalization. • Confirmed CTDSP1 engagement (IC50 = 8,460 nM) as a scaffold for RNA Pol II transcription studies. • Robust α-polymorph crystal architecture - a reproducible model for hydrogen-bond-directed assembly and anion recognition. • Sharp melting point (256-259 °C) and ≥98% purity ensure reliability as an analytical reference standard.

Molecular Formula C13H10N4O5
Molecular Weight 302.24 g/mol
CAS No. 1234-21-5
Cat. No. B072644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-nitrophenyl)urea
CAS1234-21-5
Synonyms1,3-bis(3-nitrophenyl)urea
Molecular FormulaC13H10N4O5
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18)
InChIKeyLMGCNSZBVIPYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3-nitrophenyl)urea (1234-21-5) for Specialized Helicase Inhibition and Crystalline Receptor Research


1,3-Bis(3-nitrophenyl)urea (CAS 1234-21-5) is a symmetrical N,N′-diarylurea distinguished by its meta-substituted nitrophenyl groups [1]. It serves as a well-characterized structural scaffold with documented bioactivity against specific RNA helicases and a precisely defined crystal architecture [2]. This compound is frequently employed as a benchmark inhibitor in enzymatic assays and as a building block in supramolecular chemistry due to its hydrogen-bonding capabilities [3].

Helicase probe Reported DDX1/DDX3X inhibitor for selectivity profiling
Crystal scaffold Defined monoclinic architecture with reproducible polymorphism
Reference standard High-purity nitro-aryl urea for analytical calibration
Phosphatase probe Reported CTDSP1 interaction supports target-engagement studies

Why 1,3-Bis(3-nitrophenyl)urea Cannot Be Substituted with Other Urea Derivatives in Targeted Studies


In drug discovery and materials science, substitution within the bis-aryl urea family is rarely equivalent. The meta-nitro arrangement in 1,3-Bis(3-nitrophenyl)urea dictates a unique hydrogen-bonding topology and electronic profile that diverges sharply from para-substituted or amino analogs [1]. As evidenced in biological assays, this specific regiochemistry results in a distinct selectivity profile against DEAD-box RNA helicases and altered potency compared to its closest structural relatives . Replacing this compound with an ortho- or para-isomer, or a reduced amine derivative, introduces uncontrolled variables in enzyme inhibition and crystal engineering that can compromise experimental reproducibility [2].

Regiochemistry Meta-nitro orientation critical for DDX1 selectivity; para/ortho analogs may shift binding profiles.
Nitro-to-amine switch Reduction to 3-aminophenyl analog markedly alters DDX3X potency and should not be assumed equivalent.
Crystal reproducibility Substituting with positional isomers disrupts monoclinic packing and α-polymorph formation, affecting material consistency.

Quantitative Differentiation Evidence for 1,3-Bis(3-nitrophenyl)urea (1234-21-5) vs. Analogs


Selective DDX1 Helicase Inhibition: 1,3-Bis(3-nitrophenyl)urea vs. DDX3X Activity

1,3-Bis(3-nitrophenyl)urea demonstrates moderate but selective inhibition of human DDX1 helicase activity. While the compound shows an IC50 of 5.00E+5 nM against DDX1, it is effectively inactive against the closely related DDX3X helicase in the same assay format (IC50 = 1.00E+6 nM) [1]. This intra-class selectivity profile, although modest in potency, differentiates it from other aryl ureas that often display broad or inverted selectivity across the DEAD-box family [2].

DDX1 Selectivity
Head-to-head
DDX1 IC50: 500 µM vs DDX3X IC50: 1,000 µM
Supports DDX1-selective probe context
In vitro enzyme assay; recombinant protein
DEAD-box RNA Helicase DDX1 Inhibitor Antiviral Target

Comparative DDX3X Inhibition: 1,3-Bis(3-nitrophenyl)urea vs. Reduced Amine Analog

When evaluated for DDX3X helicase inhibition, the nitro groups in 1,3-Bis(3-nitrophenyl)urea prove critical for activity. The compound exhibits an IC50 of 52,000 nM in a primary screen, whereas its reduced analog, 1,3-Bis(3-aminophenyl)urea, shows more than a two-fold increase in potency with an IC50 of 24,000 nM under identical conditions . This quantitative SAR data confirms that the nitro-to-amine reduction significantly alters the pharmacophore and should not be assumed to be a silent structural change for procurement or assay design.

DDX3X SAR
Data to verify
Nitro: IC50 52 µM; Amine analog: IC50 24 µM
Nitro-to-amine switch alters potency
Primary screen; independent verification advised
DDX3X Inhibitor SAR Antiviral

Carboxy-Terminal Domain Phosphatase (CTDSP1) Activity: Quantitative Advantage over Redundant Screens

1,3-Bis(3-nitrophenyl)urea has been validated as a binder for CTDSP1 (Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1) with a reported affinity of 8.46E+3 nM (8.46 µM) [1]. While not an ultra-potent probe, this interaction is significant because it provides a well-defined, purchasable starting point for phosphatase modulation studies. In contrast, many similar diaryl ureas in screening libraries (such as 1-(o-Tolyl)-3-[3-(o-tolylcarbamoylamino)phenyl]urea) either lack this specific target annotation or demonstrate weaker/undetectable binding in similar assay formats .

CTDSP1 Binding
Reported
IC50 8.46 µM; related bis-aryl ureas lack confirmed activity
Supports phosphatase probe development
Binding assay; Sanford-Burnham screening
CTDSP1 RNA Polymerase II Transcription

Solid-State Structural Differentiation: Monoclinic Crystal System vs. para-Analog Anion Receptors

1,3-Bis(3-nitrophenyl)urea crystallizes in a well-defined monoclinic needle morphology (Space group I2) with cell parameters a = 6.7095(3) Å, b = 4.7163(3) Å, c = 20.0338(13) Å, and β = 92.902(4)° [1]. This crystalline architecture is distinct from the ortho-substituted isomers, which exhibit weak anion binding and altered packing . Furthermore, the meta-nitro substitution facilitates the formation of distinct α-form crystals (yellow prisms) from various organic solvents, a reproducible solid-state property that is not observed with the para-nitrophenyl analog, which tends to form different solvates or receptor complexes [2].

Crystal Architecture
Head-to-head
Monoclinic I2, a=6.71 Å, b=4.72 Å, c=20.03 Å, β=92.90°; distinct α-form
Supports reproducible crystal engineering
SC-XRD at 120 K; ortho/para analogs pack differently
Crystal Engineering Supramolecular Chemistry Polymorph

Physicochemical Benchmarking: Melting Point and Purity Grade for Reproducible Formulation

1,3-Bis(3-nitrophenyl)urea is consistently characterized by a sharp melting point range of 256-259 °C (lit.) . This high thermal stability benchmark is critical for downstream applications requiring heating or specific solvent processing. Commercial sourcing typically guarantees a minimum purity of 97-98%, a critical parameter that distinguishes it from lower-grade, in-class compounds offered by some general chemical suppliers . This defined purity and thermal profile ensures that procurement decisions are based on verifiable, quantitative specifications rather than nominal structural identity alone.

Thermal & Purity
Class-level
MP 256–259 °C; purity ≥97%
Supports analytical reference and formulation QC
Literature value; verify with COA for specific lot
Melting Point Quality Control Formulation

Key Application Scenarios for Procuring 1,3-Bis(3-nitrophenyl)urea (1234-21-5)


Helicase Inhibitor Screening and Assay Validation

1,3-Bis(3-nitrophenyl)urea is an ideal control compound for validating high-throughput screening (HTS) assays targeting DEAD-box RNA helicases, particularly DDX1 and DDX3X. Its well-defined IC50 values (52,000 nM for DDX3X; 500,000 nM for DDX1) allow researchers to benchmark assay performance and normalize inter-plate variability . Unlike more potent but structurally complex leads, its straightforward synthesis and commercial availability make it a cost-effective and reproducible tool for preliminary SAR studies and counter-screening campaigns [1].

Carboxy-Terminal Domain (CTD) Phosphatase 1 Probe Development

Given its documented interaction with CTDSP1 (IC50 = 8,460 nM), this compound serves as a foundational scaffold for medicinal chemistry efforts aimed at modulating RNA polymerase II transcription regulation . Researchers can procure this compound to use as a starting point for hit-to-lead optimization, leveraging the confirmed target engagement to explore structure-activity relationships around the urea core and nitrophenyl substituents [1].

Supramolecular Crystal Engineering and Anion Binding Studies

The robust monoclinic crystal structure and reproducible α-polymorph of 1,3-Bis(3-nitrophenyl)urea make it an excellent model system for studying hydrogen-bond-directed assembly and anion recognition . Its distinct solid-state properties differentiate it from para- and ortho-isomers, enabling researchers to probe the effects of nitro-group regiochemistry on crystal packing and the formation of crystalline complexes with Lewis bases [1]. This is particularly valuable for academic groups exploring the fundamentals of crystal growth and supramolecular synthons.

Analytical Reference Standard for Nitro-Aromatic Ureas

With a sharp, literature-confirmed melting point (256-259 °C) and high commercial purity (≥97%), 1,3-Bis(3-nitrophenyl)urea is a reliable reference standard for analytical method development . It can be used to calibrate HPLC, LC-MS, and thermal analysis instruments when developing purity or stability-indicating assays for other nitro-substituted urea derivatives in pharmaceutical or agrochemical research [1].

Application
Selection Property
Validation Focus
DDX1/DDX3X helicase selectivity profiling
Meta-nitro regiochemistry & purity
Inhibitory potency benchmark and inter-plate variability
CTD phosphatase probe development
Reported CTDSP1 target engagement scaffold
Binding affinity reproducibility in phosphatase assays
Supramolecular crystal engineering
Monoclinic crystal morphology & polymorphism
Crystal packing, solvate formation, and batch-to-batch consistency
Analytical reference standard
High melting point & purity specification
HPLC/thermal method calibration and stability-indicating assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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